molecular formula C13H17N3OS B6046683 4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 588674-43-5

4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B6046683
CAS No.: 588674-43-5
M. Wt: 263.36 g/mol
InChI Key: MUDAOHZJTXVUKE-UHFFFAOYSA-N
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Description

4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring and a thiol group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiol group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the triazole ring can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thiol-containing molecules, such as:

  • 4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • This compound

Uniqueness

What sets this compound apart is its unique combination of a triazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-3-[(2,3,5-trimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-5-9(2)10(3)11(6-8)17-7-12-14-15-13(18)16(12)4/h5-6H,7H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDAOHZJTXVUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=NNC(=S)N2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131923
Record name 2,4-Dihydro-4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-43-5
Record name 2,4-Dihydro-4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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